molecular formula C15H16ClN3O2 B5986230 2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride

2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B5986230
M. Wt: 305.76 g/mol
InChI Key: NURNGKWEFOHKQQ-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride, also known as CLP290, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazopyridines and has been shown to modulate the activity of certain ion channels in the nervous system.

Scientific Research Applications

2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to modulate the activity of TRPC channels, which are involved in the regulation of calcium ion influx in the nervous system. This modulation has been shown to have potential therapeutic effects in various neurological disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases.

Mechanism of Action

2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride acts as a positive allosteric modulator of TRPC channels, which are non-selective cation channels that are permeable to calcium ions. By binding to a specific site on the channel, this compound enhances the activity of the channel, leading to an increase in calcium ion influx. This increase in calcium ion influx has been shown to have various effects on neuronal function, including the regulation of neurotransmitter release and the modulation of synaptic plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its modulation of TRPC channel activity. By enhancing calcium ion influx, this compound has been shown to regulate various cellular processes, including the regulation of gene expression, the modulation of ion channel activity, and the regulation of intracellular signaling pathways. In addition, this compound has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride is its specificity for TRPC channels, which allows for targeted modulation of calcium ion influx in the nervous system. This specificity also makes it a useful tool for studying the role of TRPC channels in various cellular processes. However, one limitation of this compound is its relatively low potency, which may require high concentrations of the compound to achieve significant effects in some experiments.

Future Directions

There are several future directions for research on 2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride. One area of interest is the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of this compound in various neurological disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on various cellular processes in the nervous system.

Synthesis Methods

The synthesis of 2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine to form the imine intermediate. This intermediate is then reacted with 2-bromo-1-methylimidazole to give the desired imidazopyridine product. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of this compound.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.ClH/c1-18-13-6-7-16-9-12(13)17-15(18)11-5-4-10(19-2)8-14(11)20-3;/h4-9H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURNGKWEFOHKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1C3=C(C=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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